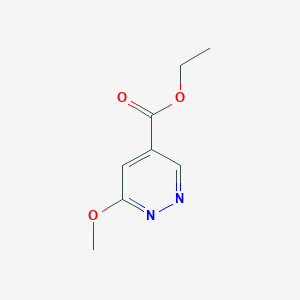

Ethyl 6-methoxypyridazine-4-carboxylate

CAS No.:

Cat. No.: VC20369281

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | ethyl 6-methoxypyridazine-4-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-7(12-2)10-9-5-6/h4-5H,3H2,1-2H3 |

| Standard InChI Key | YJSWYGRGGPWPKW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NN=C1)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridazine core consists of a six-membered aromatic ring containing two adjacent nitrogen atoms. Substituents at the 4- and 6-positions critically influence reactivity and bioactivity. The 6-methoxy group enhances electron density via resonance, while the 4-carboxylate ester contributes to lipophilicity, balancing solubility and membrane permeability .

Table 1: Structural Comparison of Selected Pyridazine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Ethyl 6-methoxypyridazine-4-carboxylate | C₈H₁₀N₂O₃ | 182.18 | 6-OCH₃, 4-COOEt |

| Ethyl 3-amino-6-chloropyridazine-4-carboxylate | C₇H₈ClN₃O₂ | 201.61 | 3-NH₂, 6-Cl, 4-COOEt |

| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C₇H₈N₂O₄ | 184.15 | 4-OH, 6-OH, 3-COOEt |

Solubility and Stability

Synthesis and Optimization Strategies

Nucleophilic Aromatic Substitution

A plausible route involves substituting a chlorine atom at position 6 of a pyridazine precursor with a methoxy group. For example, 3,6-dichloropyridazine-4-carboxylic acid ethyl ester (CAS 51149-08-7) could undergo methoxylation using sodium methoxide in methanol under reflux . This method mirrors the amination of 3,6-dichloropyridazine-4-carboxylate with ammonia to yield ethyl 3-amino-6-chloropyridazine-4-carboxylate, achieving 99% crude yield .

Esterification Techniques

Carboxylation at position 4 may involve reacting pyridazine-4-carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid. This step is critical for modulating bioavailability, as ester groups are often hydrolyzed in vivo to active carboxylic acid metabolites .

Reaction Scheme:

-

Chlorination: 4-Carboxypyridazine → 3,6-Dichloropyridazine-4-carbonyl chloride (using PCl₅).

-

Methoxylation: Cl → OCH₃ substitution (NaOCH₃, methanol, 60°C, 12 h).

-

Esterification: Reaction with ethanol (H₂SO₄, reflux, 6 h).

Biological Activity and Mechanistic Insights

Anticancer Applications

Compounds like ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate inhibit glutaminase (GLS), a key enzyme in cancer metabolism. The methoxy group in Ethyl 6-methoxypyridazine-4-carboxylate could similarly disrupt mitochondrial glutamine processing, inducing apoptosis in malignancy models.

Anti-inflammatory Effects

Hydroxypyridazine derivatives, such as ethyl 4,6-dihydroxypyridazine-3-carboxylate, suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in murine macrophages . The methoxy analog may attenuate NF-κB signaling, offering a structural basis for designing non-steroidal anti-inflammatory drugs (NSAIDs).

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack absorption, distribution, metabolism, and excretion (ADME) parameters for Ethyl 6-methoxypyridazine-4-carboxylate. Comparative studies with fluorinated or methylated analogs could optimize metabolic stability and half-life .

Target Identification

High-throughput screening against kinase libraries or G-protein-coupled receptors (GPCRs) may elucidate precise molecular targets. Molecular docking studies predict affinity for adenosine A₂A receptors due to structural similarities to known ligands.

Toxicity Assessment

While pyridazines generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), chronic exposure risks warrant evaluation. Potential hepatotoxicity via cytochrome P450 inhibition merits investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume